molecular formula C17H23N3O3 B2837329 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide CAS No. 1390797-17-7

2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide

Cat. No.: B2837329
CAS No.: 1390797-17-7
M. Wt: 317.389
InChI Key: VHAQTWYBEPPMOU-UHFFFAOYSA-N
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Description

The compound “2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide” is a complex organic molecule. It has an empirical formula of C15H18N2O3 and a molecular weight of 274.32 . The structure of the compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The structure also includes a cyano group (C#N), a methoxy group (O-CH3), and a methyl group (CH3) attached to the nitrogen atom .

Scientific Research Applications

Heterocyclic Chemistry and Molecular Synthesis

Research has focused on synthesizing and characterizing heterocyclic compounds with potential applications in drug discovery and material science. For instance, compounds such as pyrazolo[3,4-b]pyridines and pyrimidine derivatives have been synthesized from similar starting materials, demonstrating the utility of cyano and methyl groups in constructing complex heterocycles. These efforts highlight the importance of such chemical frameworks in medicinal chemistry and organic synthesis (Quiroga et al., 1999), (Kohra et al., 1988).

Structural and Electronic Characterization

Structural and electronic characterizations of similar compounds have been performed to understand their molecular geometries, electronic distributions, and potential interactions in biological systems. X-ray diffraction and ab initio quantum mechanics have been applied to characterize the geometric and electronic structures of related molecules, providing insights into their reactivity and interactions (Duchamp et al., 1983).

Catalytic Applications and Chemical Transformations

Studies have also explored the catalytic roles of related compounds in facilitating chemical transformations, such as cyclization-alkoxycarbonylation reactions. These reactions are crucial for synthesizing heterocyclic derivatives, which are valuable in pharmaceutical development and organic materials (Bacchi et al., 2005).

Antimicrobial Properties

Some research has delved into the synthesis of pyrimidinone and oxazinone derivatives, focusing on their antimicrobial activities. These studies underscore the potential of structurally related compounds in developing new antimicrobial agents (Hossan et al., 2012).

Future Directions

The compound, being a derivative of cyanoacetamide, has potential in the synthesis of various organic heterocycles . Therefore, future research could focus on exploring its synthetic utility and potential biological activities.

Properties

IUPAC Name

2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-methoxy-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-8-14(9-15(10-18)17(21)19(3)22-4)13(2)20(12)11-16-6-5-7-23-16/h8-9,16H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAQTWYBEPPMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2CCCO2)C)C=C(C#N)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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